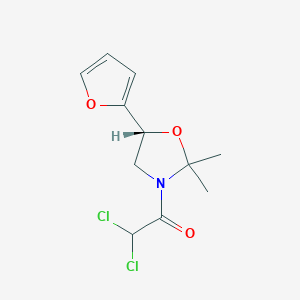
(R)-Furilazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the oxazolidine class, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of dichloroacetyl and furanyl groups further enhances its chemical reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- typically involves the reaction of dichloroacetyl chloride with a suitable oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
化学反応の分析
Types of Reactions
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- undergoes various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form corresponding furanones.
Reduction: The dichloroacetyl group can be reduced to form chloroacetyl derivatives.
Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of chloroacetyl derivatives.
Substitution: Formation of substituted oxazolidine derivatives with various functional groups.
科学的研究の応用
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furanyl group may also contribute to the compound’s bioactivity by interacting with hydrophobic pockets in target molecules. These interactions can disrupt essential biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Oxazolidine derivatives: Compounds with similar oxazolidine rings but different substituents.
Furanyl compounds: Molecules containing the furanyl group, such as furfural and furfuryl alcohol.
Dichloroacetyl compounds: Chemicals with the dichloroacetyl group, such as dichloroacetic acid.
Uniqueness
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential bioactivity. The presence of both dichloroacetyl and furanyl groups in the same molecule allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
特性
CAS番号 |
121776-57-6 |
|---|---|
分子式 |
C11H13Cl2NO3 |
分子量 |
278.13 g/mol |
IUPAC名 |
2,2-dichloro-1-[(5R)-5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3/t8-/m1/s1 |
InChIキー |
MCNOFYBITGAAGM-MRVPVSSYSA-N |
SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
異性体SMILES |
CC1(N(C[C@@H](O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
正規SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
Key on ui other cas no. |
121776-57-6 |
物理的記述 |
WetSolid |
同義語 |
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















